molecular formula C11H19N3 B14281229 1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]- CAS No. 136469-78-8

1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-

Cat. No.: B14281229
CAS No.: 136469-78-8
M. Wt: 193.29 g/mol
InChI Key: RCAYQQGZGCJFOX-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is a chemical compound with a complex structure that includes both ethylenediamine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- typically involves the reaction of N,N-dimethylethylenediamine with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine, N,N-dimethyl-: A simpler analog without the pyridine moiety.

    N,N’-Dimethylethylenediamine: Another related compound with similar properties but different structural features.

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-[1-(3-pyridinyl)ethyl]- is unique due to the presence of both ethylenediamine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.

Properties

CAS No.

136469-78-8

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N',N'-dimethyl-N-(1-pyridin-3-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C11H19N3/c1-10(13-7-8-14(2)3)11-5-4-6-12-9-11/h4-6,9-10,13H,7-8H2,1-3H3

InChI Key

RCAYQQGZGCJFOX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NCCN(C)C

Origin of Product

United States

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